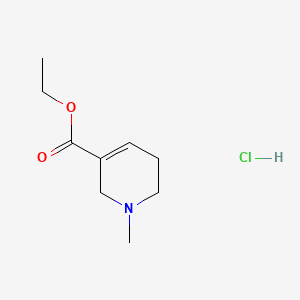

Arecaidine Ethyl Ester Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arecaidine ethyl ester hydrochloride (AEH) is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of the alkaloid Areca catechu, which is derived from the Areca nut, and is used as a research tool in the study of the biological effects of alkaloids. AEH has been used in a variety of scientific studies, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.

科学的研究の応用

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Arecaidine Ethyl Ester Hydrochloride has been studied for its antagonistic properties against muscarinic acetylcholine receptors (mAChRs), which are critical in the central and peripheral nervous system. The compound has shown high orthosteric binding affinity for the subtype M1, which is significant for developing selective ligands for therapeutic and diagnostic applications .

Development of PET Tracers

The stereoisomers of Arecaidine Ethyl Ester Hydrochloride have been evaluated for their potential as positron emission tomography (PET) tracers. The (R,R)-isomer, in particular, appears promising due to its high subtype selectivity and low dissociation constant (K value), making it a lead structure for future PET tracer development .

Neurological Disorder Research

Arecaidine derivatives are being explored for their role in neurological disorder research. The compound’s ability to interact with mAChRs makes it a valuable tool in studying diseases like Alzheimer’s and Parkinson’s, where cholinergic systems are affected .

Blood-Brain Barrier Permeability Studies

The physicochemical property profiles of Arecaidine Ethyl Ester Hydrochloride, expressed in terms of HPLC-logD values, suggest its potential permeability across the blood-brain barrier. This characteristic is crucial for compounds intended for central nervous system targeting .

Structure-Activity Relationship (SAR) Exploration

Research involving Arecaidine Ethyl Ester Hydrochloride contributes to the understanding of structure-activity relationships (SAR). The compound’s various stereoisomers help elucidate the impact of stereochemistry on binding affinity and biological activity .

Drug Development for Parasympathetic System Disorders

The compound’s interaction with mAChRs indicates its potential in drug development for disorders of the parasympathetic nervous system. By targeting specific receptor subtypes, it could lead to more effective treatments with fewer side effects .

作用機序

Target of Action

Arecaidine Ethyl Ester Hydrochloride, also known as 3-Pyridinecarboxylic Acid 1,2,5,6-Tetrahydro-1-Methyl Ethyl Ester Monohydrochloride, is a derivative of Arecoline . Arecoline is the principal active compound of the Areca nut and has been found to have a wide spectrum of pharmacological activities . The primary targets of Arecaidine Ethyl Ester Hydrochloride are likely to be similar to those of Arecoline, which include various receptors in the nervous, cardiovascular, digestive, and endocrine systems .

特性

IUPAC Name |

ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHNLWWLYHVIGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCN(C1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719849 |

Source

|

| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17210-50-3 |

Source

|

| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pyrrolidinamine,4-[(methylthio)methyl]-(9CI)](/img/no-structure.png)

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)